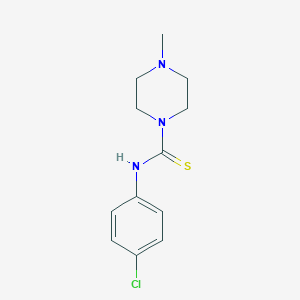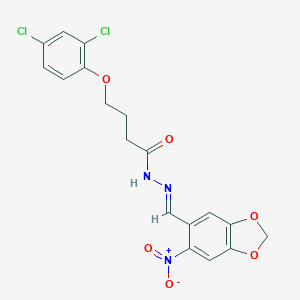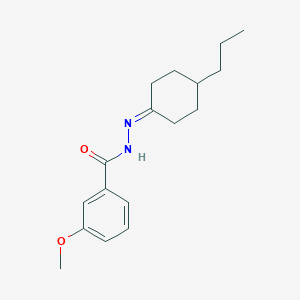![molecular formula C24H21F3IN3O3 B449306 N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide](/img/structure/B449306.png)
N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide is a complex organic compound with a molecular formula of C24H21F3IN3O3 and a molecular weight of 583.3 g/mol
Vorbereitungsmethoden
The synthesis of N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In the laboratory, the synthesis may involve the following steps:
- Preparation of the starting materials, including the appropriate benzyl, iodo, methoxy, and trifluoromethyl-substituted compounds.
- Coupling of these starting materials using a palladium catalyst under controlled conditions to form the desired product.
- Purification of the product through recrystallization or chromatography to obtain the final compound in high yield and purity .
Analyse Chemischer Reaktionen
N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using common reducing agents like hydrogen gas or metal hydrides.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying biological processes involving iodine or trifluoromethyl groups.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific molecular pathways.
Industry: Applications in the development of new materials with unique chemical properties.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The presence of the iodine and trifluoromethyl groups may enhance its binding affinity to certain proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-benzyl-2-(2-iodo-6-methoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetamide can be compared with other similar compounds, such as:
N-benzyl-2-iodo-4-tert-octylbenzene: Similar in structure but lacks the methoxy and trifluoromethyl groups, which may affect its chemical properties and applications.
2-(substituted-phenyl) benzimidazole derivatives: These compounds share some structural similarities but differ in their functional groups and overall molecular structure.
Eigenschaften
Molekularformel |
C24H21F3IN3O3 |
|---|---|
Molekulargewicht |
583.3g/mol |
IUPAC-Name |
N-benzyl-2-[2-iodo-6-methoxy-4-[(Z)-[[3-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H21F3IN3O3/c1-33-21-11-17(14-30-31-19-9-5-8-18(12-19)24(25,26)27)10-20(28)23(21)34-15-22(32)29-13-16-6-3-2-4-7-16/h2-12,14,31H,13,15H2,1H3,(H,29,32)/b30-14- |
InChI-Schlüssel |
CCXVHDLWTSBVER-CPDSRJINSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=N\NC2=CC=CC(=C2)C(F)(F)F)I)OCC(=O)NCC3=CC=CC=C3 |
SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=CC(=C2)C(F)(F)F)I)OCC(=O)NCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=CC(=C2)C(F)(F)F)I)OCC(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dimethoxyphenyl)-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}acrylamide](/img/structure/B449223.png)
![2-(4-ethoxyphenyl)-N-(4-{[4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]methyl}cyclohexyl)-4-quinolinecarboxamide](/img/structure/B449224.png)
![methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B449226.png)
![5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B449227.png)

![N-(3-chlorophenyl)-4-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B449229.png)
![4-chloro-1-methyl-N'-[4-(pentyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B449236.png)
![N'-[1-(3,4-dimethylphenyl)ethylidene]-2-furohydrazide](/img/structure/B449237.png)

![Methyl 6-methyl-2-[(2,2,3,3-tetrafluoro-4-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449239.png)
![N-(3-{N-[4-(4-chloro-2-methylphenoxy)butanoyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B449240.png)
![N'~1~,N'~4~-bis[1-(5-methyl-2-furyl)ethylidene]succinohydrazide](/img/structure/B449243.png)

![N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B449246.png)
